molecular formula C14H13NO2 B584604 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL CAS No. 154476-25-2

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL

Cat. No. B584604
M. Wt: 227.263
InChI Key: PPQHNULBCSHICE-UHFFFAOYSA-N
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Description

“5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL” is a chemical compound with the molecular formula C14H11NO2 . It is also known by other names such as “1-Keto Ketorolac” and "5-BENZOYL-2,3-DIHYDROPYRROLIZIN-1-ONE" . The molecular weight of this compound is 225.24 g/mol .


Molecular Structure Analysis

The molecular structure of “5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL” can be represented by the canonical SMILES string: C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O . This string provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound “5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL” has a molecular weight of 225.24 g/mol . It has an XLogP3-AA value of 2.1, which is a measure of its lipophilicity . This compound does not have any hydrogen bond donors .

Scientific Research Applications

  • Analgesic and Anti-inflammatory Properties : 5-Benzoyl-2,3-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid, a compound structurally related to 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL, has been evaluated for its analgesic and anti-inflammatory activities. It showed high potency in analgesic tests and minimal gastrointestinal erosion on chronic administration in rats. Quantitative structure-activity relationship (QSAR) studies of these compounds indicated that their potencies are correlated with the steric and hydrogen-bonding properties of the benzoyl substituents (Muchowski et al., 1985).

  • Antileukemic Activity : Research on derivatives of 2,3-dihydro-1H-pyrrolizine, which includes compounds similar to 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL, revealed promising antileukemic activity. These studies focused on evaluating the compounds against leukemia L1210 in vivo, with some derivatives demonstrating comparable activity to mitomycin (Ladurée et al., 1989).

  • Antimicrobial Evaluation : Novel derivatives including 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones were synthesized and evaluated for their antibacterial and antifungal activities. These compounds, related to 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL, were tested in vitro and showed potential as antimicrobial agents (Elgemeie et al., 2017).

  • Drug Design Applications : Molecular structure and spectroscopic studies of Ketorolac, which is chemically related to 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL, were conducted. These studies aimed to understand the molecular geometry, vibrational wave numbers, and electronic transition properties of the compound, contributing to drug design applications (Amul et al., 2020).

properties

IUPAC Name

(7-hydroxy-6,7-dihydro-5H-pyrrolizin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7,13,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQHNULBCSHICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL

CAS RN

154476-25-2
Record name 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154476252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZIN-1-OL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1N9717B7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
ДС Нагорняк - 2019 - vital.lib.tsu.ru
Отчет 45 с., 32 рисунка, 11 таблиц, 25 источников, 3 приложения. Целью работ является разработка методики анализа лекарственного препарата «Кеторолак, раствор для …
Number of citations: 2 vital.lib.tsu.ru
黄靓玥, 宋敏, 李忠红, 张玫, 杨化新 - 药物分析杂志, 2017 - html.rhhz.net
: 目的: 对国内各厂家生产的酮咯酸氨丁三醇及注射液的有关物质现状进行考察, 为标准提高提供依据. 方法: 建立液相色谱-二极管阵列检测器-质谱联用法, 采用C 18 (100 mm× 4.6 mm, 3 μm) …
Number of citations: 3 html.rhhz.net

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